molecular formula C8H3Cl2F3O B061835 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde CAS No. 186517-27-1

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B061835
CAS No.: 186517-27-1
M. Wt: 243.01 g/mol
InChI Key: QCYGNWQELPOXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichlorobenzaldehyde with trifluoromethyl iodide in the presence of a catalyst such as copper powder . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)benzaldehyde
  • 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde
  • 2,3-Dichloro-6-(difluoromethyl)benzaldehyde

Uniqueness

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique trifluoromethyl and dichloro substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development, due to its potential biological activities. Understanding its biological activity is crucial for its application in enzyme inhibition studies and the development of pharmaceuticals.

  • Molecular Formula : C8H4Cl2F3O
  • Molecular Weight : 243.01 g/mol
  • Physical State : Solid under normal conditions

The presence of the trifluoromethyl group significantly influences the chemical reactivity and biological activity of the compound, enhancing its interactions with biological systems due to increased lipophilicity and electronegativity .

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, it is known to act as a building block in organic synthesis and has been utilized in studies related to enzyme inhibition and protein-ligand interactions . The trifluoromethyl group may enhance binding affinity to certain biological targets, although detailed studies are needed to elucidate these interactions.

Antifungal Activity

A notable study demonstrated that substituents like trifluoromethyl can enhance antifungal activity. For example, compounds with electron-withdrawing groups showed improved efficacy against fungal strains such as Aspergillus niger and Candida tropicalis . This suggests that this compound may exhibit comparable antifungal properties.

Case Studies

  • Enzyme Inhibition Studies :
    • A study focused on small-molecule disruptors of mutant huntingtin-calmodulin interactions highlighted the importance of specific substitutions on the benzaldehyde ring for maintaining biological activity .
    • Although not directly involving this compound, these findings underscore the significance of structural modifications in enhancing enzyme inhibition.
  • Antifungal Efficacy :
    • Research on related compounds showed that the introduction of electron-withdrawing groups like CF3 resulted in significant improvements in antifungal activity compared to standard treatments . This positions this compound as a candidate for further investigation in antifungal applications.

Comparative Analysis of Related Compounds

Compound NameStructureAntifungal Activity (MIC µM)Enzyme Inhibition
This compoundStructureTBDPotential
Trifluoromethyl-substituted BenzaldehydeStructure26.11 (Fluconazole)Active
FluconazoleStructure19.58Standard

Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYGNWQELPOXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590660
Record name 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-27-1
Record name 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 5
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.